Product packaging for Ethyl N-(2,4-difluorophenyl)glycinate(Cat. No.:CAS No. 2445-87-6)

Ethyl N-(2,4-difluorophenyl)glycinate

Cat. No.: B3118974
CAS No.: 2445-87-6
M. Wt: 215.2 g/mol
InChI Key: DDNPPAKCUORXGH-UHFFFAOYSA-N
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Description

Contextualization within N-Aryl Glycinates and Fluorinated Organic Compounds

Ethyl N-(2,4-difluorophenyl)glycinate is a member of two important classes of chemical compounds: N-aryl glycinates and fluorinated organic compounds.

N-Aryl Glycinates: This class of compounds, characterized by an aryl group attached to the nitrogen atom of a glycine (B1666218) ester, has garnered considerable interest for its versatile applications. N-aryl glycines are recognized for their utility as photopolymerization initiators, where they can trigger free radical or cationic polymerization processes under light exposure. nih.govrsc.org In the realm of medicinal chemistry, they serve as crucial intermediates for synthesizing unnatural α-amino acids and modifying peptides, enabling the development of novel therapeutics. nih.govrsc.org The α-C-H bond in N-aryl glycine esters is particularly amenable to functionalization, allowing for the construction of complex molecular architectures through methods like oxidative cross-dehydrogenative coupling (CDC). nih.gov

Fluorinated Organic Compounds: The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. tandfonline.com Approximately 20% of all commercial pharmaceuticals are fluorinated compounds, a testament to the unique properties the fluorine atom imparts. nih.govnih.gov The high electronegativity and small size of fluorine can significantly alter a molecule's physicochemical properties.

Key benefits of fluorination in drug candidates include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which can block metabolic pathways and increase the half-life of a drug. nih.gov

Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as proteins, potentially increasing the potency of a drug.

Modulated Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance absorption. nih.gov

This compound synergistically combines the reactive potential of the N-aryl glycinate (B8599266) scaffold with the property-enhancing effects of fluorine, making it a powerful tool for synthetic chemists.

Property Modification through FluorinationImpact on Molecular Behavior
Metabolic Stability Increased due to the strength of the C-F bond. nih.gov
Binding Affinity Can be enhanced through specific fluorine-protein interactions.
Lipophilicity Generally increased, potentially improving membrane permeability. nih.gov
pKa Can be lowered, affecting the bioavailability of nearby functional groups. nih.gov

Significance as a Synthetic Intermediate and Building Block

The primary significance of this compound lies in its role as a versatile synthetic intermediate. nbinno.com Its structure is designed for reactivity, allowing chemists to introduce the 2,4-difluorophenylamino moiety into larger, more complex molecules. The ester functional group provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form peptide bonds.

The true synthetic power of this class of compounds is demonstrated in the functionalization of the α-carbon (the CH2 group adjacent to the nitrogen and the ester). Modern synthetic methods, including electrocatalytic and photoredox-catalyzed reactions, enable the formation of new carbon-carbon bonds at this position. nih.govnih.gov This allows for the coupling of the N-arylglycine core with a wide range of other molecules, providing access to novel and diverse chemical structures. While specific, large-scale applications of this compound itself are often proprietary and detailed within patent literature, its value is well-established by the extensive research into the reactivity of its parent class, N-arylglycine esters.

Table of Potential Synthetic Transformations:

Functional Group Reaction Type Potential Outcome
Ethyl Ester Hydrolysis, Amidation, Reduction Carboxylic acid, Amide, Amino alcohol
α-Methylene (CH2) C-H Functionalization, Alkylation Formation of unnatural amino acids rsc.orgnih.gov
Aryl Ring Nucleophilic Aromatic Substitution Further modification of the aromatic core

Historical Development and Evolution of Related Glycinate Chemistry

The chemistry of glycinates is rooted in the discovery of glycine itself. In 1820, French chemist Henri Braconnot first isolated this simplest amino acid by hydrolyzing gelatin. wikipedia.org He initially named it "sugar of gelatin" due to its sweet taste. The name "glycine" was suggested later, derived from the Greek word glykys, meaning "sweet". wikipedia.org

The synthesis of glycine derivatives evolved throughout the 20th century. Early laboratory syntheses for glycine were established by the 1920s. acs.org A foundational method for preparing N-aryl glycines, such as Ethyl N-phenylglycinate, involves the reaction of an aniline (B41778) with an α-haloacetate, like ethyl bromoacetate (B1195939). prepchem.com This straightforward nucleophilic substitution reaction represented a key step in accessing this class of compounds.

In recent decades, the field has seen significant advancements, moving beyond simple substitutions to more sophisticated and selective transformations. The development of transition-metal catalysis and photoredox catalysis has revolutionized the functionalization of N-aryl glycines. nih.gov These modern methods allow for reactions to be performed under milder conditions and with greater precision, enabling the direct modification of C-H bonds—a feat that was far more challenging with classical synthetic techniques. nih.gov This evolution from fundamental synthesis to advanced functionalization highlights the enduring importance of the glycinate scaffold in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F2NO2 B3118974 Ethyl N-(2,4-difluorophenyl)glycinate CAS No. 2445-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,4-difluoroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-2-15-10(14)6-13-9-4-3-7(11)5-8(9)12/h3-5,13H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNPPAKCUORXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl N 2,4 Difluorophenyl Glycinate and Analogues

Direct N-Arylation Strategies

Direct N-arylation involves the formation of a carbon-nitrogen bond between the nitrogen atom of a glycine (B1666218) derivative and the 2,4-difluorophenyl ring. This can be accomplished through classical nucleophilic aromatic substitution or modern transition-metal-catalyzed coupling reactions.

Amination Reactions with Difluorinated Aromatic Precursors

The electron-deficient nature of the 2,4-difluorophenyl ring, caused by the strong inductive effect of the two fluorine atoms, makes it susceptible to nucleophilic attack. This property is exploited in Nucleophilic Aromatic Substitution (SNAr) reactions. In this approach, a difluorinated aromatic precursor bearing a suitable leaving group (e.g., F, Cl, Br) is treated with ethyl glycinate (B8599266). The fluorine atoms activate the ring, facilitating the displacement of the leaving group by the amino group of the glycinate. chemistrysteps.commasterorganicchemistry.com For instance, reacting 1,2,4-trifluorobenzene (B1293510) with ethyl glycinate in the presence of a base can yield the desired product, with one of the fluorine atoms acting as the leaving group.

A more versatile and widely used method is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance. wikipedia.orgbeilstein-journals.org The reaction typically involves a difluorinated aryl halide (e.g., 1-bromo-2,4-difluorobenzene) or triflate, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and has evolved through several "generations" to accommodate a wide range of substrates. wikipedia.org

MethodAryl PrecursorAmineCatalyst/BaseTypical Conditions
SNAr 1,2,4-TrifluorobenzeneEthyl glycinateK₂CO₃ or Et₃NHigh Temperature, Polar aprotic solvent (e.g., DMSO, DMF)
Buchwald-Hartwig Amination 1-Bromo-2,4-difluorobenzeneEthyl glycinatePd(OAc)₂ / X-Phos, KOt-BuModerate Temperature (e.g., 80-110 °C), Anhydrous toluene

Coupling Reactions Involving Aniline (B41778) Derivatives and Glycinate Esters

An alternative and highly straightforward approach involves the direct N-alkylation of a difluorinated aniline with an electrophilic glycine ester equivalent. This method is one of the most common strategies for synthesizing N-aryl glycine esters. The reaction involves treating 2,4-difluoroaniline (B146603) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. researchgate.net

The reaction proceeds via a standard SN2 mechanism where the nucleophilic nitrogen of the aniline attacks the electrophilic α-carbon of the ethyl haloacetate, displacing the halide. A base, typically a mild inorganic base like potassium carbonate or sodium bicarbonate, is required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the starting aniline. researchgate.net

Aniline DerivativeGlycinate ElectrophileBaseSolventTypical Conditions
2,4-Difluoroaniline Ethyl bromoacetateK₂CO₃Acetonitrile or Ethanol (B145695)Reflux, 4-8 hours
2,4-Difluoroaniline Ethyl chloroacetateNaHCO₃DMF60-80 °C, 12-24 hours

Alkylation-Based Approaches

In these methods, the bond formation occurs at the α-carbon of the glycine moiety. This involves using a glycine equivalent as a nucleophile that reacts with a fluorinated electrophile or utilizing reductive amination protocols.

Alkylation of Glycine Equivalents with Fluorinated Electrophiles

This strategy relies on the generation of a nucleophilic glycine enolate equivalent, which can then be alkylated. A common method involves the use of a glycine Schiff base, typically formed from the condensation of ethyl glycinate with benzophenone (B1666685) or a substituted benzaldehyde. researchgate.net The Schiff base serves to protect the amino group and activate the α-protons, increasing their acidity.

Treatment of the glycine Schiff base with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) generates the corresponding enolate. This enolate is then quenched with a fluorinated electrophile. While direct arylation with an aryl halide is challenging, this method is more suited for analogues where a methylene (B1212753) spacer is present, for example, by using 2,4-difluorobenzyl bromide as the electrophile. Subsequent hydrolysis of the imine bond under acidic conditions liberates the secondary amine to yield the final product.

Reductive Alkylation Protocols for Glycinate Derivatives

Reductive alkylation, also known as reductive amination, is a powerful and efficient method for forming carbon-nitrogen bonds. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.

To synthesize Ethyl N-(2,4-difluorophenyl)glycinate analogues, ethyl glycinate can be reacted with a suitable carbonyl compound like 2,4-difluorobenzaldehyde. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the imine intermediate without affecting the aldehyde or ester functional groups. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose. nih.gov This method provides a direct route to N-benzyl substituted glycinate analogues.

Solid-Phase Synthesis Techniques for Glycinate Scaffolds

Solid-phase synthesis offers a highly efficient platform for the preparation of libraries of N-substituted glycine derivatives, often referred to as peptoids. The "submonomer" method is a particularly effective technique. This approach can be adapted to synthesize the target compound and its analogues.

The synthesis typically begins with a resin support functionalized with a primary amine. The synthetic cycle involves two main steps:

Acylation: The resin-bound amine is acylated with an α-haloacetic acid, such as bromoacetic acid, using a standard coupling agent like diisopropylcarbodiimide (DIC).

Nucleophilic Displacement: The resulting α-bromoacetamide on the resin is then treated with a primary amine nucleophile, in this case, 2,4-difluoroaniline. The amine displaces the bromide to form the N-substituted glycine unit.

This two-step cycle can be repeated to build oligomeric structures if desired. Finally, the target molecule is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the final product. This methodology is amenable to automation and allows for the rapid generation of a diverse set of analogues for screening purposes.

Multi-Component Reactions for N-Aryl Glycinate Formation

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single synthetic operation. Several classical MCRs, including the Ugi, Passerini, and Strecker reactions, are applicable to the formation of N-aryl glycinate scaffolds.

The Ugi reaction , a four-component reaction, can theoretically be employed to synthesize this compound. This would involve the condensation of 2,4-difluoroaniline, an appropriate aldehyde, ethyl isocyanoacetate, and a carboxylic acid. While specific examples for the direct synthesis of this compound via the Ugi reaction are not extensively detailed in the literature, the versatility of this reaction allows for the generation of diverse libraries of α-amino acid derivatives.

The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, typically yields α-acyloxy carboxamides. While not a direct route to N-aryl glycinates, modifications and subsequent transformations of the Passerini adducts can lead to the desired structures.

The Strecker synthesis provides a pathway to α-amino acids through the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of N-(2,4-difluorophenyl)glycine derivatives, a modified Strecker reaction using 2,4-difluoroaniline in place of ammonia could be envisioned. The resulting N-(2,4-difluorophenyl)-α-aminonitrile could then be hydrolyzed and esterified to yield the target compound.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of stereoselective synthetic methods for enantiopure compounds like this compound a critical area of research. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.

Evans oxazolidinones are a well-established class of chiral auxiliaries for the asymmetric synthesis of α-amino acids. researchgate.netharvard.eduwikipedia.orgsantiago-lab.com The synthesis would typically involve the acylation of an Evans auxiliary with a glycine equivalent, followed by diastereoselective N-arylation with a suitable 2,4-difluorophenylating agent. The steric bulk of the auxiliary directs the approach of the arylating agent, leading to a high degree of stereocontrol. Subsequent cleavage of the auxiliary would furnish the enantiomerically enriched N-(2,4-difluorophenyl)glycine, which can then be esterified.

Pseudoephedrine is another effective and readily available chiral auxiliary. nih.govharvard.eduacs.orgresearchgate.netacs.org In a similar fashion to Evans auxiliaries, pseudoephedrine can be acylated with a glycine derivative. The resulting amide can then undergo diastereoselective N-arylation. The diastereomeric products can be separated, and the chiral auxiliary can be cleaved to provide the enantiopure N-aryl amino acid.

Chiral Auxiliary ApproachChiral AuxiliaryKey TransformationExpected Outcome
Evans Oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneDiastereoselective N-arylation of the N-glycyl-oxazolidinoneHigh diastereoselectivity, providing access to either enantiomer of the target compound depending on the chosen auxiliary enantiomer.
Pseudoephedrine(1R,2R)-(-)-PseudoephedrineDiastereoselective N-arylation of the N-glycyl-pseudoephedrine amideGood to excellent diastereoselectivity, with the auxiliary being readily cleavable under mild conditions.

Asymmetric Catalysis in N-Arylation and Alkylation

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

For the synthesis of enantiopure this compound, asymmetric N-arylation of a glycine ester derivative is a direct and attractive strategy. This can be achieved using a transition metal catalyst, such as palladium or copper, in combination with a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that influences the stereochemical outcome of the C-N bond formation between the glycine nitrogen and the 2,4-difluorophenyl group.

Alternatively, asymmetric alkylation of a Schiff base of ethyl glycinate with a suitable 2,4-difluorophenylating agent, catalyzed by a chiral phase-transfer catalyst, represents another viable route. austinpublishinggroup.com The chiral catalyst forms a chiral ion pair with the enolate of the Schiff base, directing the approach of the electrophile from a specific face.

Asymmetric Catalytic ApproachCatalyst SystemKey TransformationExpected Outcome
Asymmetric N-ArylationPalladium catalyst with a chiral phosphine ligand (e.g., BINAP derivatives)Catalytic cross-coupling of ethyl glycinate with a 2,4-difluorophenyl halide or triflateHigh enantioselectivity, providing direct access to the target molecule.
Asymmetric Phase-Transfer CatalysisChiral quaternary ammonium (B1175870) salt (e.g., derived from Cinchona alkaloids)Alkylation of the Schiff base of ethyl glycinate with a 2,4-difluorophenylating agentGood to excellent enantioselectivity under mild reaction conditions.

Mechanistic Investigations of Reactions Involving Ethyl N 2,4 Difluorophenyl Glycinate

Electron Transfer Mechanisms in N-Aryl Glycinate (B8599266) Transformations

Electron transfer (ET) processes are fundamental to many transformations of N-aryl glycinates, often serving as the initiation step in complex reaction cascades. The nitrogen atom, influenced by the attached aryl ring, can undergo single-electron transfer (SET) to generate highly reactive intermediates.

Visible-light photoredox catalysis has emerged as a powerful method for initiating these reactions. mdpi.comresearchgate.net In a typical photocatalytic cycle, a photosensitizer, such as an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state. mdpi.comnih.gov This excited-state catalyst is a potent oxidant capable of abstracting a single electron from the N-aryl glycinate. nih.govacs.org In the case of Ethyl N-(2,4-difluorophenyl)glycinate, the oxidation occurs at the nitrogen atom, forming a radical cation. nih.govresearchgate.net This intermediate is highly acidic and readily undergoes deprotonation from the α-carbon, facilitated by a mild base, to yield a key α-amino radical. acs.org

StepDescriptionKey SpeciesCatalyst/Mediator
1. Excitation Photocatalyst absorbs visible light.PC -> PCVisible Light
2. SET Oxidation Excited photocatalyst oxidizes the N-aryl glycinate.N-Aryl Glycinate -> Radical CationPC (Photocatalyst)
3. Deprotonation A base removes a proton from the α-carbon.Radical Cation -> α-Amino RadicalBase

Table 1: Key steps in the photocatalytic generation of an α-amino radical from an N-aryl glycinate.

Nucleophilic Substitution Pathways at the Glycinate Center

The structure of this compound allows for nucleophilic substitution reactions at two primary sites: the α-carbon and the carbonyl carbon of the ester group.

Substitution involving the α-Carbon as a Nucleophile: The hydrogen atom on the α-carbon of the glycinate is weakly acidic due to its position adjacent to the carbonyl group. libretexts.org In the presence of a suitable base, this proton can be removed to form an enolate. This enolate is a carbon-centered nucleophile that can participate in substitution reactions, such as alkylation, to form new carbon-carbon bonds at the α-position. This pathway is fundamental for the synthesis of non-proteinogenic α-amino acids. organic-chemistry.org

Nucleophilic Acyl Substitution at the Ester Carbonyl: The ester moiety is susceptible to nucleophilic acyl substitution. This classic reaction involves the attack of a nucleophile at the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields a new carbonyl compound. libretexts.org Common examples include:

Hydrolysis: Reaction with water, often catalyzed by acid or base, cleaves the ester to yield the corresponding N-(2,4-difluorophenyl)glycine carboxylic acid. libretexts.org

Aminolysis: Reaction with an amine results in the formation of an amide. This process is crucial for peptide synthesis.

The reactivity in these reactions is governed by the strength of the nucleophile and the stability of the leaving group.

Reaction TypeNucleophileProduct Type
α-AlkylationAlkyl Halide (R-X)α-Substituted Glycinate
Hydrolysis (Base-catalyzed)Hydroxide (B78521) (OH⁻)Carboxylate
AminolysisAmine (R-NH₂)Amide
TransesterificationAlcohol (R'-OH)New Ester

Table 2: Examples of nucleophilic substitution reactions involving this compound.

Radical Reactions and Their Role in Glycinate Functionalization

Radical-mediated reactions provide a powerful avenue for the functionalization of this compound, primarily through the generation of an α-amino radical. mdpi.comresearchgate.net As detailed in section 3.1, this key intermediate is typically formed via a photoredox- or electrochemically-induced single-electron transfer followed by deprotonation. nih.govbeilstein-journals.orgnih.gov

Once formed, the nucleophilic α-amino radical can participate in a variety of bond-forming events:

Radical-Radical Coupling: The α-amino radical can couple directly with another radical species. This approach has been used for the α-C(sp³)–H alkylation of glycine (B1666218) derivatives, where alkyl radicals are generated from sources like carboxylic acids or alkyl halides. nih.gov This allows for the direct formation of C-C bonds under mild conditions. nih.gov

Addition to Unsaturated Systems: The α-amino radical can add to electron-deficient olefins, such as vinyl sulfones or acrylates. nih.govorganic-chemistry.org This addition is often followed by an elimination or a subsequent reduction step to afford the functionalized product. This strategy is effective for the α-vinylation of N-aryl amines. organic-chemistry.org

Hydrazination: In the absence of catalysts, visible light can mediate the coupling of glycine derivatives with azo compounds to form C-N bonds, yielding unnatural α-amino acids. rsc.org

These radical-based methods are highly valued for their functional group tolerance and applicability to late-stage modification of complex molecules, including peptides. nih.gov

Radical PrecursorRadical IntermediateCoupling PartnerResulting Bond
Alkyl Carboxylic AcidAlkyl Radical (R•)α-Amino RadicalC-C
Alkyl HalideAlkyl Radical (R•)α-Amino RadicalC-C
Azo CompoundHydrazinyl Radicalα-Amino RadicalC-N
Vinyl Sulfone(acts as acceptor)α-Amino RadicalC-C

Table 3: Examples of radical precursors and coupling partners for the functionalization of the α-amino radical derived from this compound.

Acid-Base Catalysis in Synthetic Transformations

Both acid and base catalysis play crucial roles in mediating the reactions of this compound.

Base Catalysis: Bases are commonly employed to facilitate reactions by deprotonating acidic sites within the molecule.

Enolate Formation: As discussed previously, a base can abstract the α-hydrogen to form an enolate, which is a key step in many C-C bond-forming reactions at the α-carbon. libretexts.org

Ester Hydrolysis: In base-catalyzed (saponification) hydrolysis, a hydroxide ion acts as the nucleophile, attacking the ester carbonyl. The reaction is irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide leaving group. libretexts.org

Cyclization Reactions: Strong bases can promote intramolecular cyclization. For instance, related N-aryl amide-esters can undergo base-catalyzed cyclization to form imides. ibm.com

Acid Catalysis: Acids catalyze reactions by protonating electron-rich atoms, thereby activating the molecule towards nucleophilic attack.

Ester Hydrolysis: In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, which renders the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water. All steps in this mechanism are reversible.

Reactions of the Aryl Amine: The nitrogen atom of the N-aryl amine can be protonated under acidic conditions. While this deactivates the aromatic ring towards electrophilic substitution, it can be a key step in other transformations. For example, arylamines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts, which are versatile synthetic intermediates. msu.edu

CatalystRoleExample ReactionKey Intermediate
Base (e.g., OH⁻, OR⁻)Deprotonation / Nucleophileα-Alkylation / HydrolysisEnolate / Tetrahedral Intermediate
Acid (e.g., H₃O⁺)Protonation (Activation)Ester HydrolysisProtonated Carbonyl

Table 4: Roles of acid and base catalysis in transformations of this compound.

Transition State Analysis and Reaction Coordinate Studies

While specific experimental transition state analyses for reactions involving this compound are not extensively documented, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for these investigations. nih.govresearchgate.net Such studies are crucial for elucidating detailed reaction mechanisms, understanding selectivity, and predicting reactivity.

A typical computational study would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Reaction Pathway Mapping: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state correctly connects the intended reactants and products. nih.gov

For a reaction involving this compound, such as the radical addition to an alkene, DFT could be used to model the reaction coordinate. This would involve calculating the relative energies of the separated reactants, the transition state for the C-C bond formation, and the resulting product radical. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. rsc.orgacs.org These studies can compare different potential pathways (e.g., concerted vs. stepwise mechanisms) and explain observed stereochemical outcomes. nih.gov

Mechanistic StepSpecies TypeRelative Energy (Hypothetical, kcal/mol)Description
ReactantsMinimum0α-Amino Radical + Alkene
Transition State 1 (TS1)Saddle Point+8 to +12C-C bond formation
IntermediateMinimum-15 to -20Adduct Radical
Transition State 2 (TS2)Saddle Point-5 to 0H-atom abstraction from solvent
ProductsMinimum-25 to -35Final functionalized product

Table 5: A hypothetical reaction coordinate profile for the radical addition of an α-amino radical derived from this compound to an alkene, as could be determined by DFT calculations.

Derivatization Strategies for Ethyl N 2,4 Difluorophenyl Glycinate

Modifications at the Ester Moiety

The ethyl ester group is a primary site for modification, allowing for the introduction of various functional groups through straightforward chemical transformations.

Transesterification is a fundamental process for exchanging the ethyl group of the ester with a different alkyl or aryl group by reacting it with another alcohol, typically in the presence of an acid or base catalyst. researchgate.netresearchgate.net This reaction allows for the synthesis of a series of new esters with modified steric and electronic properties. The reaction equilibrium can be shifted towards the product by using the new alcohol as a solvent or by removing the ethanol (B145695) byproduct.

A general scheme for the transesterification of Ethyl N-(2,4-difluorophenyl)glycinate is as follows:

Transesterification Reaction

Table 1: Examples of Transesterification Reactions

Reactant Alcohol Catalyst Product Name
Methanol H₂SO₄ Mthis compound
Isopropanol NaOⁱPr Isopropyl N-(2,4-difluorophenyl)glycinate
Benzyl alcohol Ti(OBu)₄ Benzyl N-(2,4-difluorophenyl)glycinate

The ester functionality can be readily converted into a carboxylic acid or a variety of amide derivatives, significantly expanding the molecular diversity of the scaffold.

Hydrolysis: Alkaline hydrolysis of the ethyl ester using bases like sodium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous/organic solvent system yields the corresponding carboxylic acid, N-(2,4-difluorophenyl)glycine. researchgate.netresearchgate.net This carboxylic acid is a key intermediate that can be further functionalized, for example, through coupling reactions to form amides.

Amidation: Direct amidation can be achieved by reacting the ethyl ester with an amine. This reaction is often slower than hydrolysis and may require elevated temperatures or the use of catalysts. nih.gov A more common and efficient two-step approach involves first hydrolyzing the ester to the carboxylic acid, followed by an amide coupling reaction with an amine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov This method allows for the synthesis of a wide array of primary, secondary, and tertiary amides. semanticscholar.org

Table 2: Synthesis of Carboxylic Acid and Amide Derivatives

Reaction Type Reagent(s) Product Name
Hydrolysis NaOH, H₂O/THF N-(2,4-difluorophenyl)glycine
Amidation (direct) Ammonia (B1221849) N-(2,4-difluorophenyl)glycinamide
Amidation (via acid) 1. NaOH, H₂O/THF2. Aniline (B41778), DCC N-phenyl-2-((2,4-difluorophenyl)amino)acetamide

Transformations at the Nitrogen Atom

The secondary amine nitrogen in this compound is a nucleophilic center that can undergo various reactions to introduce substituents, thereby modulating the compound's chemical properties.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. researchgate.netnih.gov The choice of base (e.g., potassium carbonate, sodium hydride) and solvent is crucial for achieving high yields and preventing side reactions like O-alkylation or dialkylation. This reaction leads to the formation of tertiary amines. nih.gov

N-Acylation: N-acylation is readily accomplished by treating the parent compound with acylating agents like acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). msu.edu This reaction forms a stable amide bond and is a common strategy in drug discovery to introduce various acyl groups. mdpi.com

Table 3: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagent(s) Product Name
N-Alkylation Methyl iodide, K₂CO₃ Ethyl N-(2,4-difluorophenyl)-N-methylglycinate
N-Alkylation Benzyl bromide, NaH Ethyl N-benzyl-N-(2,4-difluorophenyl)glycinate
N-Acylation Acetyl chloride, Et₃N Ethyl N-acetyl-N-(2,4-difluorophenyl)glycinate

The nitrogen atom and the adjacent methylene (B1212753) group can participate in cyclization reactions with bifunctional reagents to form a variety of N-substituted heterocyclic systems. mdpi.comnih.gov These reactions are valuable for constructing complex molecular architectures from a relatively simple starting material. For instance, reaction with 1,3-dielectrophiles can lead to the formation of five or six-membered rings.

One potential strategy involves the reaction with β-ketoesters, such as ethyl acetoacetate, in a reaction analogous to the Hantzsch pyridine synthesis, which could lead to dihydropyridine (B1217469) derivatives after an oxidation step. Another approach is the reaction with reagents like chloroacetyl chloride, which could lead to the formation of a piperazinone ring system through intramolecular cyclization.

Table 4: Potential Heterocycle Formation Reactions

Reagent(s) Potential Heterocyclic Product Core
Ethyl acetoacetate Dihydropyridinone
Chloroacetyl chloride Piperazine-2,5-dione
1,3-Dibromopropane N-(2,4-difluorophenyl)piperidine-2-carboxylate

Functionalization of the Difluorophenyl Ring

The 2,4-difluorophenyl ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, functionalization is still possible under specific conditions. The two fluorine atoms are ortho-, para-directing but strongly deactivating. The amino group substituent is activating and also ortho-, para-directing. The positions open for substitution are C3, C5, and C6. The directing effects of the existing substituents will govern the regioselectivity of the reaction. The most likely position for electrophilic attack is the C5 position, which is para to the fluorine at C2 and ortho to the fluorine at C4, and also ortho to the activating amino group.

Common electrophilic aromatic substitution reactions that could be applied include nitration, halogenation, and Friedel-Crafts reactions, although the latter may be challenging due to the deactivating nature of the ring.

Table 5: Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Reagent(s) Major Product (Predicted)
Nitration HNO₃, H₂SO₄ Ethyl N-(2,4-difluoro-5-nitrophenyl)glycinate
Bromination Br₂, FeBr₃ Ethyl N-(5-bromo-2,4-difluorophenyl)glycinate
Chlorination Cl₂, AlCl₃ Ethyl N-(5-chloro-2,4-difluorophenyl)glycinate

Electrophilic Aromatic Substitution for Further Aryl Functionalization

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the N-alkylamino group (-NHCH(COOEt)) and the two fluorine atoms.

The secondary amine group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the fluorine atoms are deactivating via their inductive effect but are also ortho, para-directing due to resonance participation of their lone pairs. libretexts.org The interplay of these effects determines the position of substitution for an incoming electrophile.

In the 2,4-difluoro substituted ring, the positions are influenced as follows:

Position 3: ortho to the fluorine at C2 and meta to the amine at C1.

Position 5: para to the fluorine at C2, ortho to the fluorine at C4, and meta to the amine at C1.

Position 6: ortho to the amine at C1 and ortho to the fluorine at C2.

While the amine group strongly activates the ortho (position 6) and para (position not available) positions, the fluorine atoms direct incoming electrophiles to positions 3 and 5. Steric hindrance from the bulky glycinate (B8599266) side chain at position 6 can be significant. Research on analogous systems, such as the nitration of 2,6-dihaloacetanilides, shows a strong preference for substitution at the 3-position (meta to the acetamido group). researchgate.net This suggests that for this compound, electrophilic attack is most likely to occur at the less sterically hindered position 5, which is para to one fluorine and ortho to the other, while being meta to the strongly activating but sterically encumbered amino group.

Common electrophilic aromatic substitution reactions applicable for derivatization include nitration and halogenation.

Nitration: Treatment with a nitrating mixture, such as nitric acid in sulfuric acid, can introduce a nitro (-NO₂) group onto the aromatic ring. Based on studies of similar dihalo-substituted acetanilides, the nitro group is expected to add at the 3- or 5-position. researchgate.netbyjus.com

Halogenation: Bromination can be achieved using reagents like N-bromosuccinimide (NBS), often in a suitable solvent like acetic acid or a polar aprotic solvent. organic-chemistry.org This introduces a bromine atom, which is particularly useful for subsequent cross-coupling reactions. The bromination of 2-fluoroaniline (B146934) derivatives has been shown to selectively produce 4-bromo-2-fluoroaniline, indicating a preference for substitution para to the amine group. google.com For the target molecule, this corresponds to substitution at position 5.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Analogous Compounds

ReactionSubstrate AnalogueReagents & ConditionsMajor ProductYieldReference
Nitration2,6-DifluoroacetanilideHNO₃, H₂SO₄2,6-Difluoro-3-nitroacetanilide79% researchgate.net
NitrationAcetanilideHNO₃, H₂SO₄, 0-20°Cp-Nitroacetanilide~50% magritek.comresearchgate.net
Bromination2-FluoroanilineBr₂, Quaternary ammonium (B1175870) bromide catalyst4-Bromo-2-fluoroanilineHigh google.com
BrominationActivated AromaticsN-Bromosuccinimide (NBS), Tetrabutylammonium bromidepara-Bromo productGood organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions on Fluorinated Aromatics

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org However, this compound itself is not an ideal substrate for direct cross-coupling, as C-F bonds are generally unreactive under standard conditions. Therefore, a common strategy involves a two-step process:

Functionalization: Introduction of a more reactive handle, typically a bromine or iodine atom, onto the aromatic ring via electrophilic aromatic substitution as described in section 4.3.1. Bromination at position 5 would yield Ethyl N-(5-bromo-2,4-difluorophenyl)glycinate.

Cross-Coupling: The resulting aryl bromide can then be used in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. Reactions on unprotected ortho-bromoanilines have been successfully developed, suggesting the free N-H in the glycinate moiety would be tolerated under appropriate conditions. nih.govlibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. beilstein-journals.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine, providing a route to diarylamines or N-aryl alkylamines. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly valuable for synthesizing complex amines from readily available starting materials.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on Analogous Halo-Aromatic Substrates

Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst SystemBase/SolventYieldReference
Suzuki-Miyauraortho-BromoanilineAryl/Alkyl boronic estersCataXCium A Pd G3K₃PO₄ / Dioxane, H₂OGood-Excellent nih.gov
Suzuki-Miyaura5-BromoindolePhenylboronic acidPd-Nanoparticles-- researchgate.net
SonogashiraAryl IodideTerminal AlkynePd(PPh₃)₂Cl₂, CuITriethylamine72-92% beilstein-journals.orgbeilstein-journals.org
SonogashiraAryl BromideTerminal AlkynePd(PhCN)₂Cl₂ / P(t-Bu)₃-Good organic-chemistry.org
Buchwald-HartwigAryl FluorosulfonatePrimary/Secondary AminesPd(OAc)₂, BINAPCs₂CO₃ / TolueneGood nih.gov
Buchwald-HartwigAryl HalideAminePd₂(dba)₃, LigandNaOtBu / TolueneVaries wikipedia.orgorganic-chemistry.org

Applications of Ethyl N 2,4 Difluorophenyl Glycinate in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

N-aryl glycine (B1666218) esters are recognized as valuable precursors for the asymmetric synthesis of arylglycines and other chiral α-amino acid derivatives. rsc.orgmountainscholar.org Asymmetric synthesis methodologies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction, yielding enantiomerically pure or enriched products that are crucial for pharmaceutical applications. nih.gov

One prominent strategy involves the enantioselective C–H arylation of N-aryl glycine esters using chiral palladium(II) catalysts in the presence of arylboronic acids. rsc.org This direct C-H oxidative cross-coupling method integrates C-H bond activation with asymmetric arylation, offering an efficient route to chiral α-amino acid derivatives. rsc.org While this methodology has been developed for the general class of N-aryl glycine esters, specific examples detailing the performance of Ethyl N-(2,4-difluorophenyl)glycinate as a substrate, including yields and enantiomeric excess, are not specified in the reviewed literature.

The general approach for such transformations can be summarized as follows:

Reactant 1Reactant 2Catalyst/ReagentProduct TypeKey Feature
N-Aryl Glycine EsterArylboronic AcidChiral Pd(II) CatalystChiral α-Aryl-α-amino Acid EsterEnantioselective C-H Arylation
Glycine Schiff base Ni(II) complexAlkyl HalideChiral AuxiliaryEnantiomerically Pure Amino AcidAuxiliary-controlled Alkylation

This table represents general methodologies in asymmetric synthesis for arylglycine derivatives. Specific data for this compound is not available in the provided search results.

Precursor for Non-Proteinogenic Alpha-Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids not found among the 20 genetically encoded ones and are valuable building blocks for pharmaceuticals. wikipedia.orgnih.govfrontiersin.org N-aryl glycine esters themselves can be considered non-proteinogenic. Furthermore, they can serve as precursors for more complex NPAAs through the functionalization of their α-carbon. nih.gov

Dehydrogenative cross-coupling reactions, for instance, allow for the introduction of aryl groups at the α-position of N-aryl glycine esters. nih.gov A copper-catalyzed reaction between an N-aryl glycine ester and a phenol (B47542) can yield an α-aryl-α-amino acid ester, which is a distinct non-proteinogenic amino acid. nih.gov This demonstrates the potential of the N-aryl glycine scaffold to be elaborated into other NPAAs.

Precursor ClassReaction TypeReagentProduct Class (NPAA)
N-Aryl Glycine EsterDehydrogenative Cross-CouplingPhenol / Cu catalystα-Aryl-α-amino Acid Ester
N-Aryl Glycine EsterElectrocatalytic FunctionalizationC-H Nucleophileα-Functionalized Amino Acid Ester

This table illustrates general pathways from N-aryl glycine esters to other non-proteinogenic amino acids. Specific data for this compound is not available in the provided search results.

Applications in Peptide Mimetic and Scaffold Synthesis

Peptide mimetics (or peptidomimetics) are compounds designed to replicate the structure and function of natural peptides, often with improved stability or bioavailability. nih.govnih.gov Non-proteinogenic amino acids are key components in the design of these mimetics. Given that this compound is an NPAA derivative, it could theoretically be incorporated into a peptide chain to create a peptidomimetic. The difluorophenyl group could introduce specific conformational constraints or participate in unique binding interactions. However, specific research demonstrating the synthesis and application of peptide mimetics or scaffolds derived from this compound is not found in the provided results.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools for building molecular complexity. tandfonline.com N-aryl glycines have been shown to act as initiators in multicomponent photoinitiating systems for polymerization processes. rsc.org This indicates their ability to participate in complex, one-pot reaction sequences. While classic MCRs like the Ugi or Passerini reactions often use amino acid components, the specific integration of this compound into these types of synthetic sequences for creating complex small molecules or heterocyclic scaffolds is not documented in the available literature.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environments and Coupling

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). In Ethyl N-(2,4-difluorophenyl)glycinate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methylene (B1212753) group of the glycinate (B8599266) backbone, the amine proton, and the aromatic protons.

Ethyl Group: The ethyl ester moiety would present as a quartet for the methylene protons (-O-CH₂-) coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the two methylene protons.

Glycinate Methylene: The methylene protons alpha to the carbonyl group (-NH-CH₂-CO-) would likely appear as a doublet, coupled to the adjacent amine proton.

Amine Proton: The amine proton (-NH-) would typically appear as a triplet, coupled to the adjacent glycinate methylene protons. Its chemical shift can be variable and may be broadened by chemical exchange.

Aromatic Protons: The 2,4-difluorophenyl ring contains three aromatic protons. Due to the fluorine substituents, their signals will be complex multiplets resulting from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (ethyl)~1.3Triplet~7.1
-CH₂- (ethyl)~4.2Quartet~7.1
-NH-CH₂-CO-~4.0Doublet~6.0
-NH-~4.5 (broad)Triplet~6.0
Aromatic H6.7 - 7.2MultipletsJHH, JHF

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. libretexts.org Each chemically non-equivalent carbon atom gives a distinct signal. libretexts.org Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling, resulting in singlets for each carbon. libretexts.org For this compound, ten distinct carbon signals are expected. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org The carbons attached to fluorine will exhibit splitting (¹JCF, ²JCF), providing valuable assignment information.

Carbonyl Carbon: The ester carbonyl carbon (-C=O) is expected to resonate at the lowest field (~170 ppm).

Aromatic Carbons: The six aromatic carbons will appear in the range of ~100-165 ppm. The two carbons directly bonded to fluorine (C-2 and C-4) will show large one-bond C-F coupling constants (¹JCF) and appear as doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

Aliphatic Carbons: The carbons of the ethyl group (-O-CH₂) and (-CH₃) and the glycinate methylene (-NH-CH₂) will appear at higher field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Predicted values based on typical chemical shifts. Carbons are numbered according to standard IUPAC nomenclature for the phenyl ring.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
-CH₃ (ethyl)~14Singlet
-CH₂- (ethyl)~61Singlet
-NH-CH₂-CO-~48Singlet
C-3~104Doublet of Doublets (dd)
C-5~111Doublet (d)
C-6~115Doublet (d)
C-1~132Doublet of Doublets (dd)
C-2~160Doublet of Doublets (dd, large ¹JCF)
C-4~162Doublet of Doublets (dd, large ¹JCF)
-C=O~171Singlet

¹⁹F NMR Spectroscopy for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgnih.gov It provides a wide chemical shift range, minimizing signal overlap. nih.gov In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 4 of the phenyl ring. The chemical shifts and coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹H) are highly sensitive to the electronic environment and provide a unique fingerprint of the molecule. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the -CH₂- and -CH₃ protons of the ethyl group, and between the -NH- proton and the glycinate -CH₂- protons. It would also help to trace the connectivity between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning the signals of protonated carbons, such as the ethyl group carbons, the glycinate methylene, and the three CH groups of the aromatic ring.

Variable-Temperature NMR for Conformational Studies

Variable-Temperature (VT) NMR is used to study dynamic processes such as conformational changes or restricted rotation around single bonds. In this compound, rotation around the C(aryl)-N bond may be hindered. At low temperatures, this rotation could become slow on the NMR timescale, potentially leading to the appearance of distinct signals for different rotational isomers (rotamers). By analyzing the NMR spectra at different temperatures, it is possible to observe the coalescence of these signals and calculate the energy barrier for this rotational process.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For this compound (Molecular Formula: C₁₀H₁₁F₂NO₂), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides a fingerprint that helps to confirm the structure.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment StructureFragment Lost
217[M]⁺•-
144[M - CO₂Et]⁺•CO₂Et (73 u)
129[F₂C₆H₃NH₂]⁺••CH₂CO₂Et (87 u)
128[F₂C₆H₃NH]⁺•CH₂CO₂Et + H•
115[F₂C₆H₄]⁺•NHCH₂CO₂Et (102 u)
73[CO₂Et]⁺•F₂C₆H₃NHCH₂ (144 u)

The most likely fragmentation pathways include the loss of the ethoxycarbonyl radical (•CO₂Et) to give a fragment at m/z 144, and cleavage of the N-C bond to yield ions corresponding to the 2,4-difluoroaniline (B146603) moiety.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental formula by measuring its mass with extremely high accuracy. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers can achieve mass accuracies in the sub-parts-per-million (ppm) range. nih.govnih.gov

For this compound, HRMS would be employed to verify its elemental composition of C10H11F2NO2. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, which can then be compared to the calculated theoretical exact mass. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing definitive evidence for the compound's composition.

Table 1: Theoretical Exact Mass Data for this compound
ParameterValue
Molecular FormulaC10H11F2NO2
Theoretical Monoisotopic Mass215.07581 u
Expected Ion (e.g., [M+H]⁺)216.08359 u
Typical Mass Accuracy< 5 ppm

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and semi-polar molecules, such as this compound, without causing significant fragmentation. d-nb.inforsc.org In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

Due to its "soft" nature, ESI typically generates quasi-molecular ions, most commonly the protonated molecule [M+H]⁺ in positive ion mode, which is expected for this compound due to the basic nitrogen atom in the glycinate structure. Other adduct ions, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be observed. uab.edu This technique is invaluable for determining the molecular weight of the intact molecule, providing the parent ion for subsequent fragmentation analysis. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by analyzing its fragmentation patterns. rsc.org In an MS/MS experiment, the quasi-molecular ion (e.g., [M+H]⁺) of this compound, generated via ESI, is isolated in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller fragment ions. uab.edunih.gov The resulting fragments are analyzed in the second stage of the mass spectrometer.

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include the loss of the ethoxy group (-OCH2CH3), cleavage of the ester functional group, and fragmentations related to the difluorophenyl ring. Analyzing these fragments allows researchers to piece together the molecule's structure, confirming the connectivity of its constituent parts. rsc.orgnih.gov

Table 2: Plausible MS/MS Fragment Ions for Protonated this compound ([C10H11F2NO2+H]⁺, m/z 216.08)
Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Origin
171.05C2H5O (Ethoxy radical) or C2H4OLoss from the ethyl ester group
143.06COOC2H5 (Ethoxycarbonyl radical)Cleavage of the entire ester group
128.04C2H5O + COSequential loss from the ester moiety
114.02C6H3F2NH (Difluoroaniline)Cleavage of the N-C bond

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. researchgate.net An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), where absorption peaks indicate the presence of specific functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. These include the N-H stretch of the secondary amine, the strong C=O stretch of the ester, C-O stretches, and the C-F stretches from the difluorophenyl ring. latamjpharm.orgnist.govresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Secondary Amine (N-H)Stretching3300 - 3500
Aliphatic C-HStretching2850 - 3000
Ester (C=O)Stretching1735 - 1750
Aromatic C=CStretching1450 - 1600
Ester (C-O)Stretching1000 - 1300
Aryl-Fluorine (C-F)Stretching1100 - 1400

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed three-dimensional model of the electron density, and thus the atomic structure, can be calculated. researchgate.net

An X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure. It would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, the analysis would reveal how the molecules are arranged in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds (e.g., between the N-H group of one molecule and the ester C=O of another) and π-stacking interactions between the aromatic rings. nih.gov This information is crucial for understanding the compound's solid-state properties.

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Analysis

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. nih.gov In a typical reversed-phase HPLC setup, the compound is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). The separation is based on the differential partitioning of the analyte and any impurities between the mobile and stationary phases. researchgate.net By monitoring the column effluent with a detector (e.g., UV-Vis), a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. core.ac.uk For polar compounds like amino acid derivatives, a derivatization step is often necessary to increase volatility and thermal stability. nih.govnih.gov A reagent such as ethyl chloroformate could be used to derivatize the amine group. The derivatized sample is then vaporized and separated in a GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. This allows for the separation and identification of the target compound from volatile impurities or side products from the synthesis. researchgate.net

Computational and Theoretical Chemistry Studies of Ethyl N 2,4 Difluorophenyl Glycinate

Quantum Chemical Calculations

No published research was identified that applied quantum chemical calculations to Ethyl N-(2,4-difluorophenyl)glycinate. Therefore, information regarding its electronic structure, energetics, or high-accuracy calculations is not available.

There are no available studies that have employed DFT methods to analyze the electronic properties or energy of this compound.

A search for high-accuracy calculations using ab initio methods for this compound did not yield any specific results.

No literature was found that discusses the application of electron correlation theories to study this compound.

Molecular Modeling and Dynamics Simulations

No specific molecular modeling or dynamics simulation studies for this compound have been published. Consequently, data on its conformational landscape or intermolecular interactions from these methods are unavailable.

There are no documented conformational analyses or energy landscape mappings for this compound in the scientific literature.

No studies were found that investigated the intermolecular interactions, such as solvation effects or hydrogen bonding patterns, of this compound through molecular modeling.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, offering invaluable insights into molecular structure and electronic environments. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info These predictions serve as a powerful tool for the verification of synthetic products and the detailed assignment of spectral peaks.

The accuracy of DFT-based NMR predictions has advanced significantly, with the consideration of conformational isomers enhancing precision. d-nb.info For a molecule like this compound, with its rotatable bonds, a thorough conformational analysis is a prerequisite for accurate spectral prediction. Computational methods can calculate the chemical shifts for various stable conformers, and the resulting values are then averaged, weighted by their Boltzmann population, to yield a final predicted spectrum that can be compared with experimental data. Studies have shown that for both ¹H and ¹³C NMR predictions, this approach can yield high accuracy, with mean absolute errors (MAEs) often falling below 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info

Various DFT functionals and basis sets can be employed for these calculations, and the choice of method can influence the accuracy of the results. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. The table below illustrates hypothetical predicted ¹³C and ¹H NMR chemical shifts for this compound, showcasing the type of data generated from such computational studies.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C=O 171.5 NH 5.1
C-F (C2') 160.2 (d, J=245 Hz) CH (glycinate) 4.5
C-F (C4') 158.1 (d, J=243 Hz) CH₂ (ethyl) 4.2 (q)
C1' 125.8 Aromatic CH 6.7-7.1 (m)
C6' 111.5 (d, J=21 Hz) CH₃ (ethyl) 1.3 (t)
C5' 104.2 (t, J=25 Hz)
C3' 98.6 (d, J=28 Hz)
O-CH₂ 61.8
N-CH 55.4
CH₃ 14.2

Note: This data is illustrative and represents the type of output from computational predictions. d=doublet, t=triplet, q=quartet, m=multiplet.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens through which the intricate details of reaction mechanisms can be explored at the molecular level. For reactions involving this compound, theoretical studies can map out potential reaction pathways, identify transition states, and calculate activation energies, thereby offering a comprehensive understanding of the reaction's kinetics and thermodynamics. mdpi.comorientjchem.org

By employing methods like DFT, it is possible to model the entire reaction coordinate, from reactants to products, including any intermediates that may be formed. mdpi.com This is particularly useful for understanding reactions where experimental detection of transient species is challenging. For instance, in a potential synthesis or transformation of this compound, computational analysis could reveal the step-by-step process of bond formation and cleavage.

The following table provides a hypothetical example of a computed energy profile for a reaction step involving this compound, illustrating the kind of data that can be obtained from such studies.

Table 2: Illustrative Computed Energy Profile for a Reaction Step

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +15.2
Intermediate -5.7
Transition State 2 +10.8
Products -20.4

Note: This data is hypothetical and serves to illustrate the output of reaction pathway computations.

Application of Machine Learning in Predictive Chemistry for Glycinates

The field of predictive chemistry is increasingly leveraging machine learning (ML) to accelerate the discovery and development of new molecules and reactions. nih.gov For glycinate (B8599266) derivatives, including this compound, ML models offer the potential to predict a wide range of properties and behaviors, moving beyond what is possible with traditional computational methods alone. nih.govijnc.ir

In the context of spectroscopic prediction, machine learning is also making significant strides. Deep learning algorithms trained on extensive databases of experimental NMR spectra can predict chemical shifts with high accuracy, sometimes surpassing the speed and even the precision of certain DFT methods for specific classes of molecules. nih.gov A program called PROSPRE, for example, uses a deep learning approach to accurately predict ¹H chemical shifts. nih.gov

The application of ML is not limited to property prediction. It is also being used to elucidate reaction mechanisms and even discover entirely new reactions. nih.govijnc.ir By analyzing vast amounts of reaction data, ML models can help to identify novel synthetic routes or suggest optimal conditions for a desired transformation of a glycinate compound. The table below illustrates the potential application of a hypothetical ML model in predicting a specific property for a series of glycinate derivatives.

Table 3: Illustrative Application of a Machine Learning Model for Property Prediction

Compound Molecular Descriptors Predicted Property (e.g., Solubility in g/L)
Ethyl N-phenylglycinate Descriptor Set A 5.2
Ethyl N-(4-fluorophenyl)glycinate Descriptor Set B 4.8
This compound Descriptor Set C 4.5
Ethyl N-(4-chlorophenyl)glycinate Descriptor Set D 4.1

Note: The molecular descriptors and predicted property values are for illustrative purposes to demonstrate the concept of ML-based prediction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl N-(2,4-difluorophenyl)glycinate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting ethyl glycinate derivatives with 2,4-difluorophenyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF). Optimization may require adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of glycinate to aryl halide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical .
  • Characterization : Confirm structure using ¹⁹F NMR (to resolve fluorine environments), ¹H/¹³C NMR (to verify ester and aryl group integration), and LC-MS for purity (>95%) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Approach : this compound’s hydrophobicity (due to the difluorophenyl group) may require co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Conduct solubility screens using PBS (pH 7.4), ethanol, or PEG-400. Dynamic light scattering (DLS) can assess colloidal stability .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs?

  • Key Techniques :

  • X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
  • High-resolution mass spectrometry (HRMS) : Differentiates molecular ions (e.g., [M+H]⁺ at m/z 270.0841 for C₁₀H₁₀F₂NO₂⁺).
  • HPLC with chiral columns : Essential if enantiomeric impurities are suspected (e.g., using Chiralpak IC column, hexane/isopropanol mobile phase) .

Advanced Research Questions

Q. How does the electronic influence of the 2,4-difluorophenyl group affect the compound’s reactivity in catalytic cross-coupling reactions?

  • Insight : The electron-withdrawing fluorine atoms activate the aryl ring toward electrophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings. Computational studies (DFT) predict reduced electron density at the para position, favoring meta-functionalization. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows lower yields (40–60%) compared to non-fluorinated analogs .

Q. What strategies can mitigate racemization during enantioselective synthesis of this glycinate derivative?

  • Solutions :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry.
  • Low-temperature reactions (<0°C) reduce kinetic resolution effects.
  • Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:

  • Use recombinant enzyme systems (e.g., p38 MAP kinase from ).
  • Validate via orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional inhibition) .

Q. What computational tools predict the compound’s interactions with biological targets like kinases or GPCRs?

  • Tools :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to map binding poses.
  • Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • QSAR models trained on fluorinated glycinate analogs (e.g., from PubChem BioAssay data) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl N-(2,4-difluorophenyl)glycinate
Reactant of Route 2
Reactant of Route 2
Ethyl N-(2,4-difluorophenyl)glycinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.